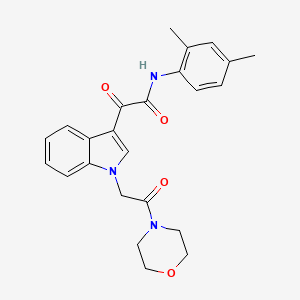

N-(2,4-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-16-7-8-20(17(2)13-16)25-24(30)23(29)19-14-27(21-6-4-3-5-18(19)21)15-22(28)26-9-11-31-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFMYKLLCJFPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the morpholine ring through nucleophilic substitution. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Overview

N-(2,4-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This compound features a complex structure that combines elements known for their biological activity, including indole and morpholine moieties.

Anticancer Activity

The compound has shown promise in various studies targeting cancer cell lines. Its structural components suggest potential interactions that can inhibit cell proliferation. Research indicates that derivatives of similar structures can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents.

Case Study:

In vitro studies have demonstrated that compounds with indole and morpholine structures can effectively inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <10 | Apoptosis induction |

| A549 | <15 | Cell cycle arrest |

Antibacterial Properties

Research has indicated that compounds with similar chemical structures exhibit antibacterial activity against various strains of bacteria. The presence of the morpholine ring is particularly noteworthy due to its role in enhancing membrane permeability.

Case Study:

A study evaluating the antibacterial efficacy of related compounds found that some derivatives achieved minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 25 | Moderate |

| Escherichia coli | 30 | Moderate to Strong |

Enzyme Inhibition

The compound's structure suggests potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.

Case Study:

In a series of tests on synthesized derivatives, several compounds exhibited strong AChE inhibition with IC50 values lower than 5 µM, indicating significant potential for therapeutic applications in neurodegenerative conditions.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | <5 | Acetylcholinesterase |

| Compound B | <3 | Acetylcholinesterase |

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Adamantane-Substituted Analogs

Compound 5k (N-(2,4-dimethylphenyl)-2-(2-adamantan-1-yl-1H-indol-3-yl)-2-oxoacetamide) :

- Structural Difference: Adamantane replaces the morpholino-2-oxoethyl group.

- Biological Activity: Adamantane derivatives in Table 1 () inhibit cancer cell lines (Hela, MCF7, HepG2) with IC₅₀ values ranging 0.8–5.2 μM. The morpholino analog’s activity may differ due to altered target interactions.

Synthesis : Both compounds use oxalyl chloride and amine coupling (e.g., o-toluidine) in toluene/K₂CO₃, but 5k requires prior adamantane substitution on indole .

Morpholino-Containing Analogs

N-(2-Methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide :

- Structural Difference : Thioacetamide replaces oxoacetamide; 2-methoxyphenyl substituent differs from 2,4-dimethylphenyl.

- Impact: Electron Density: The thio group may alter electronic properties, affecting binding to targets like kinases or receptors. Solubility: The morpholino group retains polarity, but the thioacetamide may reduce metabolic stability.

N-[2-(2-Methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide :

- Structural Difference : 2-Methoxyphenethyl amide substituent vs. 2,4-dimethylphenyl.

- Impact :

- Pharmacokinetics : The phenethyl group may enhance blood-brain barrier penetration, while dimethylphenyl favors peripheral action.

Aryl-Substituted Indole Glyoxylamides

Compound 2a (N-(2,4-dimethylphenyl)-2-(5-chloro-2-phenyl-1H-indol-3-yl)-2-oxoacetamide) :

- Structural Difference: Chloro and phenyl groups on indole; lacks morpholino.

- Impact: Binding Affinity: Docking studies show 2a has strong affinity for PBR protein (ΔG = -9.2 kcal/mol), suggesting morpholino analogs may target different pathways. Synthesis: Similar oxalyl chloride-mediated coupling but without morpholino functionalization.

N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide :

- Impact: Activity: Fluorine enhances electronegativity but absence of morpholino may limit solubility and target engagement.

Physicochemical Properties

Biological Activity

N-(2,4-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 430.53 g/mol

- CAS Number : 878058-94-7

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available indole derivatives and morpholine. The detailed synthetic pathway includes:

- Formation of Indole Derivative : Reaction of an appropriate indole with acetic anhydride.

- Morpholine Introduction : Nucleophilic substitution involving morpholine to introduce the morpholino group.

- Final Acetylation : Acetylation to yield the final product.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines, including HeLa and MCF-7. The mechanism involves:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.

- Inhibition of Tubulin Polymerization : Similar to colchicine, it disrupts microtubule dynamics, which is crucial for cancer cell division .

Anti-inflammatory Effects

Preliminary research indicates that this compound exhibits anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : It significantly reduces levels of IL-1β and TNFα in experimental models, comparable to established anti-inflammatory drugs like dexamethasone .

- Reduction of Edema : In vivo studies show that the compound effectively reduces edema in animal models within hours post-administration .

Mechanistic Insights

The biological activity is attributed to several mechanisms:

-

Interaction with COX Enzymes : The compound shows binding affinity to cyclooxygenase enzymes, leading to reduced prostaglandin synthesis.

Binding Site Interaction Type Ser530 Hydrogen Bond Tyr385 Hydrophobic Met522 Van der Waals - Induction of Apoptosis : The compound activates apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.

Study 1: Anticancer Activity Evaluation

In a controlled study, this compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

The results indicated that the compound was particularly effective against MCF-7 cells, suggesting its potential as a breast cancer therapeutic agent .

Study 2: Anti-inflammatory Efficacy

In a model of induced inflammation, the compound was administered at various doses:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 50 | 44.5 |

| 100 | 55.6 |

These findings highlight its potency in reducing inflammation compared to control groups treated with standard anti-inflammatory medications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-(2,4-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide and related acetamide derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, in analogous compounds, Na₂CO₃ is used as a base with acetyl chloride in CH₂Cl₂ for acetylation, followed by purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization from ethyl acetate . Key steps include:

- Controlled addition of reagents to avoid side reactions.

- Monitoring reaction progress via TLC.

- Characterization using ESI/APCI(+) mass spectrometry and ¹H/¹³C NMR to confirm molecular weight and structural integrity .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm, methyl groups at δ 1.21–2.14 ppm) .

- 13C NMR : Confirms carbonyl (δ ~168–170 ppm) and aromatic carbons .

- Mass Spectrometry (ESI/APCI+) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 347) and adducts (e.g., [M+Na]⁺ at m/z 369) .

- FT-IR : Detects amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends .

Q. How are reaction intermediates isolated and purified during synthesis?

- Methodological Answer :

- Liquid-liquid extraction : Separates organic and aqueous phases after acid/base workup (e.g., using HCl washes) .

- Column chromatography : Silica gel with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) resolves polar byproducts .

- Recrystallization : Ethyl acetate or methanol is used to enhance purity, as seen in yields of 58% for similar compounds .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict conformational stability of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways .

- Molecular Dynamics (MD) : Simulates solvent effects and steric interactions during morpholino-ethyl group attachment .

- Hydrogen Bond Analysis : Tools like Gaussian or ORCA predict dimerization via N–H···O bonds, as observed in crystallographic studies of related acetamides .

Q. What strategies resolve contradictions in reaction yields or byproduct formation during scale-up?

- Methodological Answer :

- Design of Experiments (DoE) : Varies parameters (temperature, stoichiometry) to identify critical factors. For example, stepwise addition of acetyl chloride in improved yield by reducing side reactions .

- Byproduct Characterization : LC-MS/MS or HRMS identifies impurities (e.g., unreacted intermediates or hydrolysis products) .

- In-situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks real-time reaction progress .

Q. How does stereoelectronic effects in the morpholino-2-oxoethyl group influence biological activity?

- Methodological Answer :

- Conformational Analysis : X-ray crystallography (as in ) reveals dihedral angles between morpholino and indole rings (e.g., 54.8–77.5°), which modulate receptor binding .

- SAR Studies : Modifying the morpholino substituent (e.g., replacing with piperazine) and testing cytotoxicity or enzyme inhibition profiles .

- Docking Simulations : AutoDock Vina or Schrödinger predicts interactions with target proteins (e.g., kinases or GPCRs) .

Q. What advanced analytical techniques validate polymorphic forms or hydrate/solvate formation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.